molecular formula C6H10Cl2Si B1580664 Diallyldichlorosilane CAS No. 3651-23-8

Diallyldichlorosilane

Cat. No. B1580664
CAS RN: 3651-23-8
M. Wt: 181.13 g/mol
InChI Key: VTEHVUWHCBXMPI-UHFFFAOYSA-N
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Description

Diallyldichlorosilane is an organosilicon compound . It is related to silane and used in many chemical processes . Each such chemical has at least one silicon-chlorine (Si−Cl) bond .


Synthesis Analysis

Diallyldichlorosilane is produced by the Direct process . The reaction of methyl chloride with a silicon-copper alloy . Each of these three methylchlorosilanes are common reagents in organosilicon chemistry .


Molecular Structure Analysis

The molecular formula of Diallyldichlorosilane is C6H10Cl2Si . It is a liquid substance .


Chemical Reactions Analysis

The methylchlorosilanes react with water to produce hydrogen chloride, giving siloxanes . Many compounds containing Si-Cl bonds can be converted to hydrides using lithium aluminium hydride .


Physical And Chemical Properties Analysis

Diallyldichlorosilane has a molecular weight of 181.13500 and a density of 1.027g/cm3 . It has a boiling point of 162.5ºC at 760mmHg .

Scientific Research Applications

  • Semiconductor Processing

    • Application: Dichlorosilane is mixed with ammonia (NH3) in Low-Pressure Chemical Vapor Deposition (LPCVD) chambers to grow silicon nitride, a critical material in semiconductor processing .
    • Method: The process involves the reaction of dichlorosilane with ammonia in a LPCVD chamber. A higher concentration of dichlorosilane to ammonia usually results in lower stress nitride films .
    • Results: The outcome is the formation of silicon nitride films, which are essential in the manufacturing of semiconductors .
  • Hydrolysis

    • Application: Dichlorosilane can be hydrolyzed to obtain linear polysiloxanes .
    • Method: The hydrolysis of dichlorosilane can be done in various solvents such as diethyl ether, dichloromethane, or pentane .
    • Results: The hydrolysis results in the formation of cyclic and linear polysiloxanes .
  • Decomposition

    • Application: Dichlorosilane can decompose to produce silicon, hydrogen chloride, and other byproducts .
    • Method: The decomposition of dichlorosilane can be achieved under certain conditions, such as high temperature .
    • Results: The decomposition results in the formation of silicon and hydrogen chloride .
  • Formation

    • Application: Dichlorosilane can be formed by the reaction of silane with hydrogen chloride .
    • Method: The formation of dichlorosilane involves the reaction of silane with hydrogen chloride .
    • Results: The outcome is the formation of dichlorosilane .
  • Pharmaceutical Formulation

    • Application: Chlorosilanes can be used in the development of new capsule designs for drug delivery .
    • Method: The process involves the use of chlorosilanes in the formulation of hard capsules, which can be filled with liquid formulations, used for double blinding in clinical trials, or used for sprinkle forms for patients with swallowing issues .
    • Results: The result is the creation of innovative dosage forms that can address many of the challenges of modern day pharmaceutical development .

Safety And Hazards

Diallyldichlorosilane is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

dichloro-bis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHVUWHCBXMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063114
Record name Diallyldichlorosilane
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Molecular Weight

181.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyldichlorosilane

CAS RN

3651-23-8
Record name Dichlorodi-2-propen-1-ylsilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichlorodi-2-propen-1-yl-
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Record name Silane, dichlorodi-2-propen-1-yl-
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Record name Diallyldichlorosilane
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Record name Diallyldichlorosilane
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Synthesis routes and methods

Procedure details

To a one-liter 3-neck flask with reflux condenser and dropping funnel, 29 g (170 mmoles) of SiCl4 in 150 mL of anhydrous ether were added. Allyl magnesium bromide solution [from 10 g (400 mmoles) of magnesium and 41.5 g (34 mmoles) of allyl bromide in 250 mL of anhydrous ether], filtered through glass wool, was added dropwise, MgBrCl precipitating. After boiling for 1.5 hours under reflux and washing the residue, diallyldichlorosilane was obtained at 56° C. and 16 hPa as a colorless liquid in a 15% yield.
Name
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
400 mmol
Type
reactant
Reaction Step Two
Quantity
34 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
MgBrCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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